molecular formula C10H8F3NO2 B162111 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline CAS No. 128350-88-9

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Cat. No.: B162111
CAS No.: 128350-88-9
M. Wt: 231.17 g/mol
InChI Key: FIEVIPASBRMCMZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a synthetic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline typically involves the reaction of indoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research.

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline imparts unique chemical stability and biological activity, making it distinct from other indoline derivatives. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance .

Properties

IUPAC Name

3-hydroxy-6-methyl-3-(trifluoromethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEVIPASBRMCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404044
Record name 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128350-88-9
Record name 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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